(1S,3R)-3-Methoxy-2,2-dimethylcyclobutan-1-ol
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Overview
Description
(1S,3R)-3-Methoxy-2,2-dimethylcyclobutan-1-ol: is a chiral compound with a unique cyclobutane ring structure
Mechanism of Action
Target of Action
The primary target of (1S,3R)-3-Methoxy-2,2-dimethylcyclobutan-1-ol, also known as Ras-selective lethal small molecule 3 (RSL3), is the enzyme glutathione peroxidase 4 (GPx4) . GPx4 plays a crucial role in protecting cells from oxidative damage by reducing lipid hydroperoxides to their corresponding alcohols and reducing free hydrogen peroxide to water .
Mode of Action
This compound inhibits the activity of GPx4, thereby inducing a type of regulated cell death known as ferroptosis .
Biochemical Pathways
The inhibition of GPx4 by this compound leads to an accumulation of lipid peroxides, which are toxic to cells and trigger ferroptosis . Additionally, the compound’s interaction with GPx4 also impacts the mTOR signaling pathway, which is involved in cell growth, cell proliferation, cell motility, cell survival, protein synthesis, and transcription .
Result of Action
The inhibition of GPx4 by this compound results in the induction of ferroptosis, a form of regulated cell death characterized by the accumulation of lipid peroxides . In thyroid cancer cell lines, the compound decreases cell viability, inhibits spheroid formation, and disrupts cell migration in vitro .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R)-3-Methoxy-2,2-dimethylcyclobutan-1-ol typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the asymmetric Michael addition followed by an intramolecular cyclization. The reaction conditions often include the use of chiral ligands and metal catalysts such as scandium triflate or magnesium triflate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The scalability of the process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
(1S,3R)-3-Methoxy-2,2-dimethylcyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of ethers or substituted cyclobutanes.
Scientific Research Applications
Chemistry
In chemistry, (1S,3R)-3-Methoxy-2,2-dimethylcyclobutan-1-ol is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable in the study of stereoselective reactions and chiral synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its chiral nature allows for the investigation of enantioselective processes in biological systems .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors .
Industry
In the industrial sector, this compound can be used in the production of fine chemicals and pharmaceuticals. Its role as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) is particularly noteworthy.
Comparison with Similar Compounds
Similar Compounds
(1S,3R)-RSL3: Known for its role as a ferroptosis inducer and GPX4 inhibitor.
(1S,3R)-2-Chloroacetyl-2,3,4,9-tetrahydro-1-[4-(methoxycarbonyl)phenyl]-1H-pyrido[3,4-b]indole-3-carboxylic acid methyl ester: Another compound with similar stereochemistry and biological activity.
Uniqueness
(1S,3R)-3-Methoxy-2,2-dimethylcyclobutan-1-ol is unique due to its specific cyclobutane ring structure and methoxy group, which confer distinct chemical and biological properties. Its ability to undergo various stereoselective reactions makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
(1S,3R)-3-methoxy-2,2-dimethylcyclobutan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-7(2)5(8)4-6(7)9-3/h5-6,8H,4H2,1-3H3/t5-,6+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPEQWKNUQXHLHA-NTSWFWBYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1OC)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H](C[C@H]1OC)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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